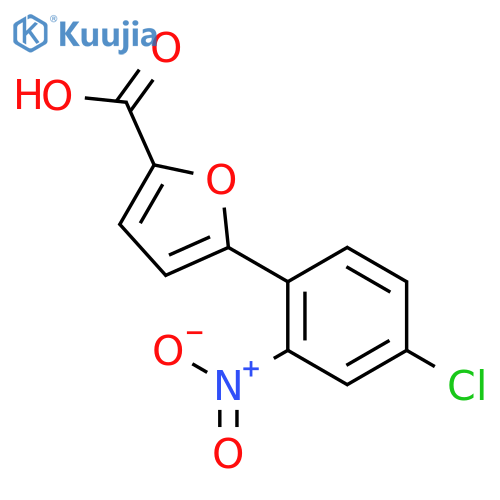

Cas no 95611-88-4 (5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxylic acid,5-(4-chloro-2-nitrophenyl)-

- 5-(4-Chloro-2-nitrophenyl)-2-furoic acid

- 5-(4-CHLORO-2-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID

- 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid

- STR05382

- SB61192

- A845351

- DTXSID20350857

- AKOS015894352

- CS-0315351

- 95611-88-4

- FT-0642309

- AKOS000299717

- 5-(4-chloro-2-nitro-phenyl)furan-2-carboxylic Acid

- SCHEMBL2636854

- 5-(4-Chloro-2-nitrophenyl)-2-furancarboxylic acid

- 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid

-

- MDL: MFCD00274245

- インチ: InChI=1S/C11H6ClNO5/c12-6-1-2-7(8(5-6)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)

- InChIKey: CLKWMKZOQGSSJH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(C(=O)O)O2

計算された属性

- せいみつぶんしりょう: 266.99300

- どういたいしつりょう: 266.993

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 96.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.539

- ゆうかいてん: 213-217 °C(lit.)

- ふってん: 443.9°C at 760 mmHg

- フラッシュポイント: 222.2°C

- 屈折率: 1.625

- PSA: 96.26000

- LogP: 3.72960

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

- リスク用語:R36/37/38

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C614068-500mg |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid |

95611-88-4 | 500mg |

$ 230.00 | 2022-06-06 | ||

| TRC | C614068-50mg |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid |

95611-88-4 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386021-1g |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid |

95611-88-4 | 97% | 1g |

¥2015.00 | 2024-04-24 | |

| abcr | AB413397-1g |

5-(4-Chloro-2-nitrophenyl)-2-furoic acid, 95%; . |

95611-88-4 | 95% | 1g |

€736.90 | 2025-02-14 | |

| TRC | C614068-100mg |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid |

95611-88-4 | 100mg |

$ 65.00 | 2022-06-06 | ||

| Crysdot LLC | CD11003784-5g |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid |

95611-88-4 | 97% | 5g |

$455 | 2024-07-19 | |

| A2B Chem LLC | AB68475-1g |

5-(4-Chloro-2-nitrophenyl)-2-furoic acid |

95611-88-4 | 95% | 1g |

$481.00 | 2024-07-18 | |

| A2B Chem LLC | AB68475-5g |

5-(4-Chloro-2-nitrophenyl)-2-furoic acid |

95611-88-4 | >95% | 5g |

$787.00 | 2023-12-29 | |

| A2B Chem LLC | AB68475-100mg |

5-(4-Chloro-2-nitrophenyl)-2-furoic acid |

95611-88-4 | 95% | 100mg |

$159.00 | 2024-07-18 | |

| Chemenu | CM530886-1g |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid |

95611-88-4 | 97% | 1g |

$176 | 2024-07-18 |

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acidに関する追加情報

Introduction to 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid (CAS No. 95611-88-4)

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 95611-88-4, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a fused heterocyclic system with a nitro and chloro substituent on a phenyl ring, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a promising candidate for further exploration in drug design and synthesis.

The compound belongs to the class of furan derivatives, which are known for their broad spectrum of biological activities. Specifically, the 4-chloro-2-nitrophenyl moiety introduces unique reactivity that can be exploited in various synthetic pathways. This feature has been particularly intriguing for researchers developing novel therapeutic agents, as it allows for modifications that could enhance binding affinity to biological targets. The carboxylic acid functionality at the 2-position of the furan ring further extends the synthetic possibilities, enabling further derivatization into esters, amides, or other pharmacologically relevant structures.

In recent years, there has been a growing interest in furan-based compounds due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have shown that furan derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific arrangement of substituents in 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid may contribute to its unique biological profile, making it a valuable scaffold for medicinal chemists. The nitro group, while potentially reactive under certain conditions, also serves as a handle for further functionalization through reduction or diazotization reactions.

One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors. The combination of the chloro and nitro substituents on the phenyl ring can modulate electronic properties, influencing interactions with biological targets such as enzymes or receptors. This tunability has been leveraged in several high-throughput screening campaigns aimed at identifying novel drug candidates. Additionally, the furan ring itself is known to be bioisosteric with pyrrole or thiophene rings, suggesting that 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid could serve as a precursor for analogs with similar biological activity but potentially improved pharmacokinetic profiles.

The synthetic route to 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid is also noteworthy. Typically, it involves condensation reactions between appropriately substituted phenols and furan derivatives under acidic or basic conditions. The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution reactions, which are well-established in organic chemistry. These synthetic strategies not only highlight the compound's accessibility but also its versatility as a building block for more complex molecules.

Recent advancements in computational chemistry have further enhanced the utility of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid. Molecular modeling studies have been conducted to predict its binding interactions with potential targets, providing insights into how structural modifications might improve its efficacy. These simulations have been particularly useful in guiding experimental efforts, allowing researchers to prioritize which derivatives are most likely to yield fruitful results. Such interdisciplinary approaches are becoming increasingly common in pharmaceutical research, where computational tools complement traditional wet-lab techniques.

The compound's stability under various conditions is another critical factor to consider. Furan derivatives can sometimes exhibit sensitivity to light or moisture, necessitating careful handling during storage and experimentation. However, when properly managed, 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid remains a reliable starting material for synthetic applications. Its compatibility with a wide range of reagents also makes it suitable for multi-step syntheses without significant degradation concerns.

In conclusion,5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid (CAS No. 95611-88-4) represents an intriguing molecule with potential applications across multiple domains of chemical biology and drug discovery. Its unique structural features—particularly the 4-chloro-2-nitrophenyl substituent—offer numerous opportunities for further exploration and development. As research continues to uncover new therapeutic targets and synthetic methodologies,5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid is poised to play an important role in shaping future advances in medicinal chemistry.

95611-88-4 (5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid) 関連製品

- 898781-10-7(1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one)

- 2112973-37-0(2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester)

- 2034225-86-8(3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)

- 2138209-26-2(Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate)

- 1802924-15-7(tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate)

- 1349171-59-0(methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate)

- 41816-68-6(2-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one)

- 1807117-68-5(2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide)

- 1805871-22-0(2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid)

- 896686-47-8(3-{(2-fluorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)